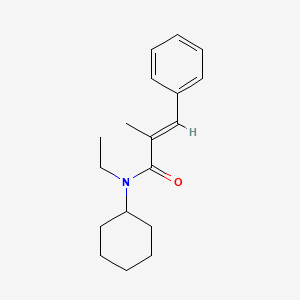
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide, also known as CEPO, is a synthetic erythropoietin (EPO) mimetic. CEPO is a promising therapeutic agent for the treatment of various diseases, including neurodegenerative diseases, stroke, and cancer. The purpose of
作用机制
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide binds to the EPO receptor and activates the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 5 (STAT5) signaling pathway. This leads to the activation of various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the promotion of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neurodegenerative diseases, this compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). In stroke, this compound has been shown to reduce inflammation and oxidative stress. In cancer, this compound has been shown to inhibit angiogenesis and induce apoptosis.
实验室实验的优点和局限性
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has several advantages for lab experiments. It is a stable and soluble peptide that can be easily synthesized using SPPS. It has a long half-life, which allows for less frequent dosing. However, this compound has some limitations for lab experiments. It is expensive to produce, and its effects can be difficult to measure due to its long half-life.
未来方向
There are several future directions for N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide research. One direction is to study its potential in other diseases, such as traumatic brain injury and spinal cord injury. Another direction is to develop more potent and specific this compound analogs. Additionally, the mechanisms underlying the neuroprotective and neuroregenerative effects of this compound need to be further elucidated. Finally, the development of more efficient and cost-effective synthesis methods for this compound is needed to facilitate its clinical translation.
Conclusion:
This compound is a promising therapeutic agent for the treatment of various diseases. Its synthesis method involves the use of SPPS and chemical modification techniques. This compound has been extensively studied for its therapeutic potential in neurodegenerative diseases, stroke, and cancer. Its mechanism of action involves the activation of various downstream signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the study of its potential in other diseases and the development of more efficient synthesis methods.
合成方法
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide is synthesized by modifying the structure of the EPO molecule. The synthesis method involves the use of solid-phase peptide synthesis (SPPS) and chemical modification techniques. The SPPS method is used to synthesize a peptide fragment of EPO, which is then modified chemically to produce this compound. The chemical modification involves the introduction of a cyclohexyl group, an ethyl group, and a phenyl group to the peptide fragment.
科学研究应用
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been extensively studied for its therapeutic potential in various diseases. In neurodegenerative diseases, this compound has been shown to protect neurons from apoptosis and promote neurogenesis. In stroke, this compound has been shown to reduce infarct size and improve neurological function. In cancer, this compound has been shown to inhibit tumor growth and angiogenesis.
属性
IUPAC Name |
(E)-N-cyclohexyl-N-ethyl-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-3-19(17-12-8-5-9-13-17)18(20)15(2)14-16-10-6-4-7-11-16/h4,6-7,10-11,14,17H,3,5,8-9,12-13H2,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFBTNLBJUQGD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)
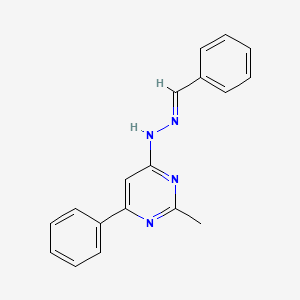
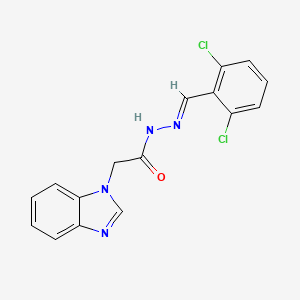
![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

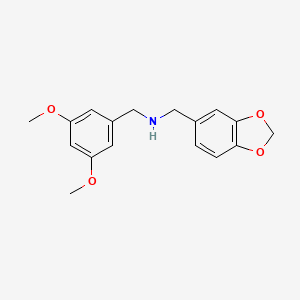

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
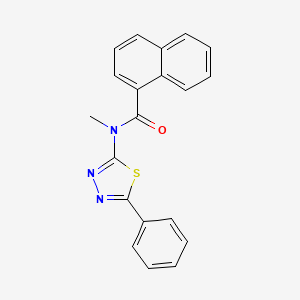
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)
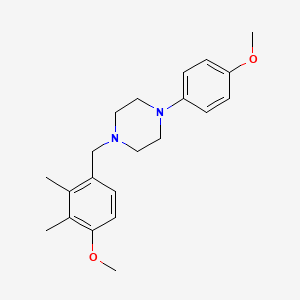
![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)